2-(1-Chloroethyl)-5-phenyl-1,3,4-oxadiazole
Overview
Description
2-(1-Chloroethyl)-5-phenyl-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C10H9ClN2O and its molecular weight is 208.64 g/mol. The purity is usually 95%.
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Scientific Research Applications
Therapeutic Potential of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazole, a five-membered aromatic ring, is a prominent scaffold in medicinal chemistry, recognized for its diverse bioactivities. Research highlights the structural uniqueness of the 1,3,4-oxadiazole ring, which allows for effective binding with various enzymes and receptors through multiple weak interactions. This interaction spectrum catalyzes an array of bioactivities, positioning 1,3,4-oxadiazole derivatives as central figures in the development of therapeutic agents. These derivatives exhibit a wide range of medicinal properties, including anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other effects, underscoring their significant development value in treating diverse ailments (Verma et al., 2019).
Synthetic Routes and Metal-Ion Sensing Applications
The synthesis of 1,3,4-oxadiazole derivatives encompasses a variety of methods, including dehydrogenative cyclization, oxidative cyclization, and C-H activation, among others. These synthetic routes facilitate the creation of oxadiazole-based compounds that serve as building blocks for fluorescent frameworks, particularly in metal-ion sensing. Due to their high photoluminescent quantum yield, excellent thermal and chemical stability, and potential coordination sites, 1,3,4-oxadiazoles are optimal for developing chemosensors for metal ions. This application extends the utility of 1,3,4-oxadiazoles beyond pharmacology into material science and analytical chemistry, demonstrating their versatility and importance in scientific research (Sharma et al., 2022).
Pharmacological Profile of Oxadiazole Derivatives
The pharmacological landscape of oxadiazole derivatives is broad, with significant contributions to antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities. Recent studies have focused on compounds containing the oxadiazole ring, revealing their enhanced pharmacological activity through hydrogen bond interactions with biomacromolecules. This review underscores the critical role of oxadiazole derivatives in modern pharmacology, highlighting their potential as a biologically active unit in numerous compounds (Wang et al., 2022).
Properties
IUPAC Name |
2-(1-chloroethyl)-5-phenyl-1,3,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-7(11)9-12-13-10(14-9)8-5-3-2-4-6-8/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOVXJOIASPSOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C(O1)C2=CC=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10407066 | |
Record name | 2-(1-chloroethyl)-5-phenyl-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10407066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36770-21-5 | |
Record name | 2-(1-chloroethyl)-5-phenyl-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10407066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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